![molecular formula C8H16O4S B1376630 [4-(Methanesulfonylmethyl)oxan-4-yl]methanol CAS No. 1423034-66-5](/img/structure/B1376630.png)
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol
Overview
Description
“[4-(Methanesulfonylmethyl)oxan-4-yl]methanol” is a chemical compound with the CAS Number: 1423034-66-5 . It has a molecular weight of 208.28 . The IUPAC name for this compound is {4-[(methylsulfonyl)methyl]tetrahydro-2H-pyran-4-yl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16O4S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h9H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(Methanesulfonylmethyl)oxan-4-yl]methanol” is an oil at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Methanol Production from Methane
Methanol, a versatile compound, can be biologically synthesized from methane (CH4) using methanotrophs in a low energy-consuming and environment-friendly process. Methylocella tundrae, a type II methanotroph, utilizes CH4 as a carbon and energy source, producing methanol in the first step of its metabolic pathway. Optimization of production conditions significantly improved methanol production, indicating the potential of methanol as a key intermediate in methane utilization processes (Mardina et al., 2016).
Catalytic Conversion of Methane
Methane can be catalytically converted to methyl hydroperoxide and other oxygenates under mild conditions. This process emphasizes the potential of transforming methane into more valuable chemical compounds, including methanol (Nizova et al., 1997).
Oxidation Processes
The oxidation of methyl (methylthio)methyl sulfoxide demonstrates the potential for chemical transformations involving methanol. Such oxidation reactions highlight the versatility of methanol in various chemical processes (Ogura et al., 1980).
Methane Conversion to Fuels and Chemicals
Methane conversion to C2-hydrocarbons, methanol, or aromatics remains a challenge in catalysis. Despite intensive research, no breakthrough technology has been developed for direct selective conversion, underlining the complexity and potential of transforming methane into methanol and other compounds (Holmen, 2009).
Biological Oxidation of Methanol in the Environment
In the tropical Atlantic, methanol is rapidly oxidized by microbes, playing a significant role in atmospheric and biogeochemical cycles. This process demonstrates the environmental impact and importance of methanol as a microbial carbon source (Dixon et al., 2011).
Direct Oxidation of Methane to Methanol
Direct oxidation of methane to methanol under mild conditions has been achieved using various catalysts and processes, highlighting the feasibility of converting methane into methanol at relatively low temperatures and pressures. This process represents a significant advancement in the utilization of methane for chemical synthesis (Tomkins et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[4-(methylsulfonylmethyl)oxan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOZZCFDNGJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol | |
CAS RN |
1423034-66-5 | |
Record name | [4-(methanesulfonylmethyl)oxan-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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